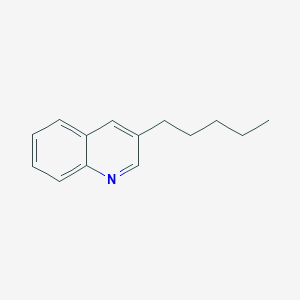

3-Pentylquinoline

Description

Overview of Quinolines as a Prominent Heterocyclic Scaffold in Academic Inquiry

Quinoline (B57606), a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold in a multitude of natural products and synthetic molecules. nih.gov This structural motif is a cornerstone in the development of therapeutic agents, with quinoline derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The nitrogen atom in the quinoline ring system imparts basic properties and allows for a variety of chemical modifications, making it a versatile building block in organic synthesis. nih.gov

The academic inquiry into quinoline chemistry is driven by the desire to create novel compounds with enhanced or specific functionalities. Researchers continuously explore new synthetic methodologies to access diverse quinoline derivatives and to understand the structure-activity relationships that govern their biological and physical properties. The functionalization of the quinoline core at different positions leads to a vast chemical space, offering opportunities for the discovery of new drugs and materials.

Rationale for Focusing on 3-Pentylquinoline in Advanced Chemical Investigations

The introduction of an alkyl substituent at the 3-position of the quinoline ring, as seen in this compound, is a strategic modification that can significantly influence the compound's properties. The rationale for focusing on 3-alkylated quinolines, and by extension this compound, in advanced chemical investigations is multifaceted.

The presence of the pentyl group, a five-carbon alkyl chain, can modulate the lipophilicity of the quinoline scaffold. This is a critical parameter in medicinal chemistry as it affects the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. By fine-tuning the lipophilicity, researchers can optimize the pharmacokinetic profile of a molecule.

Furthermore, the alkyl chain at the C3-position can influence the steric and electronic environment of the quinoline ring system. researchgate.net This can impact the molecule's interaction with biological targets, such as enzymes and receptors, potentially leading to enhanced potency or selectivity. In the context of materials science, the alkyl substituent can affect the packing of molecules in the solid state, influencing properties like crystallinity and solubility.

The synthesis of 3-alkylquinolines has been an area of active research, with various methods being developed to achieve regioselective alkylation. organic-chemistry.org The exploration of synthetic routes to compounds like this compound contributes to the broader toolkit of organic chemists, enabling the creation of a wider range of functionalized quinolines for diverse applications.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of 3-alkylquinolines and the fundamental principles of physical organic chemistry.

Tabulated Physical Properties

The physical properties of this compound are largely determined by its molecular structure, which combines an aromatic heterocyclic system with a nonpolar alkyl chain.

| Property | Predicted Value/Range |

| Molecular Formula | C₁₄H₁₇N |

| Molecular Weight | 200.29 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 300-350 °C |

| Melting Point | Estimated to be near or slightly above room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol (B145695), chloroform, diethyl ether) and poorly soluble in water. |

Note: The values in this table are estimated based on the properties of similar 3-alkylquinoline compounds and have not been experimentally verified for this compound itself.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of organic compounds. The following table provides predicted spectroscopic data for this compound based on the analysis of related structures.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons (quinoline ring): δ 7.0-9.0 ppm. Alkyl protons (pentyl group): δ 0.8-3.0 ppm, with characteristic splitting patterns for the different methylene (B1212753) and methyl groups. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Aromatic carbons: δ 120-150 ppm. Alkyl carbons: δ 10-40 ppm. |

| IR (Infrared) Spectroscopy | C-H stretching (aromatic): ~3050 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C and C=N stretching (aromatic rings): ~1500-1600 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 200. Fragmentation pattern would likely show loss of alkyl fragments from the pentyl chain. |

Note: This data is predictive and intended to be representative. Actual experimental values may vary.

Synthesis and Reactivity of this compound

The synthesis of 3-alkylquinolines can be achieved through various organic reactions, often involving the construction of the quinoline ring system with a pre-existing alkyl group or the introduction of the alkyl group onto a pre-formed quinoline core.

Established Synthetic Methodologies

Several named reactions are employed for the synthesis of the quinoline scaffold, which can be adapted for the preparation of 3-alkylated derivatives. These include:

Friedländer Annulation: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl group. By selecting appropriate starting materials, a pentyl group can be incorporated at the 3-position. rsc.org

Doebner-von Miller Reaction: This reaction typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. rsc.org

Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

More modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to introduce alkyl groups onto the quinoline ring.

Typical Reactions and Chemical Behavior

The chemical reactivity of this compound is characterized by the interplay between the aromatic quinoline core and the aliphatic pentyl side chain.

Reactions of the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the nitrogen atom and the position of substitution. It can also participate in nucleophilic substitution reactions under certain conditions.

Reactions of the Pentyl Group: The pentyl group is generally unreactive under mild conditions but can undergo free-radical reactions, such as halogenation, at the benzylic-like position (the carbon atom attached to the quinoline ring) under UV light or with radical initiators.

Structure

3D Structure

Properties

CAS No. |

17692-04-5 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-pentylquinoline |

InChI |

InChI=1S/C14H17N/c1-2-3-4-7-12-10-13-8-5-6-9-14(13)15-11-12/h5-6,8-11H,2-4,7H2,1H3 |

InChI Key |

XQGPXSFBKUTAGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Pentylquinoline

Established Synthetic Pathways for 3-Pentylquinoline and its Direct Analogs

The construction of the quinoline (B57606) core can be achieved through various classical name reactions, which have been adapted and refined over time to produce a diverse array of substituted quinolines.

Approaches to this compound-2-amine Synthesis

While direct synthetic routes specifically targeting this compound-2-amine are not extensively detailed in the provided search results, the synthesis of substituted 2-aminoquinolines is a well-established area of research. These methods often involve the condensation of a β-ketoester with an appropriately substituted aniline (B41778), followed by cyclization. For the synthesis of this compound-2-amine, a potential pathway would involve the reaction of an aniline derivative with a β-ketoester bearing a pentyl group at the alpha position.

Another general approach to substituted quinolines involves the Skraup-Doebner-Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions. nih.gov Adapting this method for this compound would necessitate the use of an α,β-unsaturated carbonyl compound that can introduce the pentyl group at the 3-position of the quinoline ring.

Application of Friedländer Synthesis and Related Condensation Reactions

The Friedländer synthesis is a cornerstone method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. ijpsjournal.comwikipedia.org This reaction can be catalyzed by both acids and bases. wikipedia.orgresearchgate.net The synthesis of 3-pentyl-2-phenylquinoline (B145068) has been specifically demonstrated using trifluoroacetic acid as a catalyst. researchgate.net

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to yield the final product. wikipedia.org

Variations of the Friedländer synthesis have been developed to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions. iipseries.orgresearchgate.net For instance, the use of catalysts like neodymium (III) nitrate (B79036) hexahydrate has been reported to efficiently produce polysubstituted quinolines. iipseries.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. bohrium.comresearchgate.netbenthamdirect.com This involves focusing on aspects such as atom economy, the use of sustainable solvents and catalysts, and the application of energy-efficient techniques. benthamdirect.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnih.gov Reactions with high atom economy incorporate a maximal number of atoms from the reactants into the final product, thereby minimizing waste. wikipedia.orgwordpress.comskpharmteco.com

Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. rsc.org In the context of quinoline synthesis, multicomponent reactions (MCRs) are particularly advantageous as they combine three or more reactants in a single step to form a complex product, often with high atom economy. bohrium.com One-pot synthesis techniques also contribute to waste minimization by reducing the need for intermediate purification steps. researchgate.net For example, a one-pot, three-component technique has been developed for the synthesis of pyrimido[4,5-b]quinolones with high atom ability and catalyst recoverability. tandfonline.com

Utilization of Sustainable Solvents and Catalytic Systems

The choice of solvents and catalysts plays a crucial role in the environmental footprint of a chemical process. Green chemistry promotes the use of non-toxic, renewable, and recyclable solvents. Water and ethanol (B145695) are considered green solvents and have been successfully employed in the synthesis of quinoline derivatives. tandfonline.com Ionic liquids and deep eutectic solvents are also gaining attention as environmentally benign reaction media. ijpsjournal.combohrium.com

The development of efficient and recyclable catalytic systems is another key aspect of green quinoline synthesis. A wide range of catalysts, including metallic, non-metallic, nanoparticle-based, and photocatalysts, have been explored. bohrium.comnih.gov For instance, Fe3O4 nanoparticles have been used as a reusable catalyst for quinoline synthesis in water. nih.gov Zeolite-based catalysts have also been investigated for the gas-phase synthesis of quinolines from aniline and alcohols. rsc.org The use of solid acid catalysts like Nafion NR50 under microwave conditions represents another green approach to the Friedländer synthesis. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ingentaconnect.comnih.goveurekaselect.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. eurekaselect.comacs.org

MAOS has been successfully applied to various quinoline syntheses, including the Friedländer reaction. benthamdirect.combenthamdirect.com For example, a microwave-assisted, catalyst-free, one-pot, three-component procedure has been developed for the synthesis of quinoline-hybrid compounds. acs.org The combination of microwave heating with the use of green solvents like water or solvent-free conditions further enhances the sustainability of these synthetic protocols. tandfonline.comjocpr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Consumption | High | Low |

| Yield | Often lower | Generally higher nih.gov |

| Solvent Usage | Often requires high-boiling, toxic solvents | Can be performed with green solvents or under solvent-free conditions tandfonline.comjocpr.com |

| Byproduct Formation | Can be significant | Often reduced |

Derivatization and Analog Synthesis Strategies

The chemical modification of the this compound scaffold is pivotal for the development of new analogs with tailored properties. These strategies often focus on introducing functional groups that can alter the molecule's electronic character, steric profile, and potential for intermolecular interactions. Common derivatization techniques, such as alkylation, acylation, and silylation, can be applied to introduce a variety of substituents, thereby expanding the chemical diversity of this compound derivatives. nih.govlibretexts.org The choice of derivatization reagent and reaction conditions is crucial for achieving the desired transformation and ensuring high yields. For instance, alkylation can be used to introduce further alkyl or aryl groups, potentially modulating the compound's lipophilicity and steric bulk. nih.govresearchgate.net

Exploration of Substituent Effects on the Quinoline Core

The pentyl group at the 3-position of the quinoline ring exerts a significant influence on the molecule's reactivity and electronic distribution. As an alkyl group, it is generally considered to be electron-donating through an inductive effect (+I). This donation of electron density can impact the nucleophilicity of the quinoline nitrogen and the reactivity of the aromatic rings towards electrophilic substitution.

The steric hindrance imparted by the pentyl group is another critical factor. Its presence at the C3 position can direct incoming reagents to other positions on the quinoline ring, influencing the regioselectivity of further chemical transformations. For example, in reactions involving the pyridine (B92270) ring of the quinoline, the pentyl group might sterically hinder attack at the adjacent C4 position, favoring reactions at C2 or the benzo portion of the molecule. The interplay between these electronic and steric effects is a key consideration in the design of synthetic routes for novel this compound analogs.

Tandem Reactions and Multi-Component Approaches

Modern synthetic chemistry increasingly relies on tandem and multi-component reactions to construct complex molecular architectures in a single, efficient step. numberanalytics.comrsc.org These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

A plausible and efficient strategy for the synthesis of polysubstituted quinolines, which can be adapted for this compound, is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This catalyst- and additive-free method proceeds under mild conditions, typically involving stirring the components in a suitable solvent like acetonitrile (B52724) at a moderate temperature. organic-chemistry.org For the synthesis of a this compound derivative, one could envision reacting an appropriate aryl diazonium salt with a nitrile and a hept-1-yne, where the pentyl group of the alkyne would ultimately be incorporated at the 3-position of the quinoline core. The versatility of this reaction allows for the introduction of various substituents on the quinoline ring by selecting appropriately substituted starting materials. organic-chemistry.org

Below is a representative table outlining the general conditions for such a three-component synthesis, which could be optimized for the specific synthesis of this compound.

| Parameter | Condition |

| Reactant 1 | Aryl Diazonium Salt |

| Reactant 2 | Nitrile |

| Reactant 3 | Alkyne (e.g., Hept-1-yne) |

| Solvent | Acetonitrile |

| Temperature | 60 °C |

| Catalyst | None |

| Additive | None |

This table presents a generalized protocol for a three-component synthesis of substituted quinolines, adaptable for the synthesis of this compound. organic-chemistry.org

Another powerful approach involves tandem reactions where a sequence of transformations occurs in a single pot. rsc.orgresearchgate.net For instance, a tandem [3+2] cycloaddition/ring-opening/O-arylation sequence has been developed for the synthesis of complex quinoline derivatives, showcasing the potential of these methods to rapidly build molecular complexity. rsc.org While a specific application for this compound has not been detailed, the principles of these tandem reactions could be applied to its synthesis by carefully selecting the appropriate starting materials. The development of such tandem and multi-component strategies is crucial for the efficient and environmentally benign production of this compound and its derivatives.

Advanced Spectroscopic and Chromatographic Characterization of 3 Pentylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. uncw.eduuncw.edu For 3-Pentylquinoline, both ¹H and ¹³C NMR provide specific data on the chemical environment of each atom, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the quinoline (B57606) ring system and those on the pentyl side chain. The aromatic region typically displays complex multiplets due to the spin-spin coupling of the seven protons on the quinoline core. modgraph.co.ukrsc.org Protons H2 and H4 are often the most deshielded, appearing at the lowest field, while the protons on the benzenoid ring (H5, H6, H7, H8) resonate at slightly higher fields. modgraph.co.ukrsc.org

The signals for the pentyl group are found in the aliphatic region of the spectrum. Spectroscopic data from closely related this compound derivatives show the methylene (B1212753) group attached directly to the quinoline ring (C1') resonates as a triplet. semanticscholar.org The subsequent methylene groups (C2', C3', C4') appear as multiplets, and the terminal methyl group (C5') presents as a triplet. semanticscholar.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Quinoline Aromatic Protons | 7.4 - 8.9 | m |

| H-1' (Pentyl CH₂) | ~2.8 | t |

| H-2' (Pentyl CH₂) | ~1.5 | m |

| H-3' (Pentyl CH₂) | ~1.4 | m |

| H-4' (Pentyl CH₂) | ~1.3 | m |

| H-5' (Pentyl CH₃) | ~0.9 | t |

Note: Predicted values for the pentyl chain are based on data from a this compound derivative. semanticscholar.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 14 unique carbon atoms in this compound. The nine carbon atoms of the quinoline ring resonate in the aromatic region, typically between 120 and 150 ppm. publish.csiro.auresearchgate.net The chemical shifts are influenced by the nitrogen heteroatom and the substitution pattern. publish.csiro.au

The five carbons of the pentyl side chain appear in the upfield aliphatic region of the spectrum. Based on data from a derivative, the carbon atoms of the pentyl group are expected to resonate between approximately 14 and 33 ppm. semanticscholar.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ ppm) |

|---|---|

| Quinoline Aromatic Carbons | 120 - 150 |

| C-1' (Pentyl CH₂) | ~33 |

| C-2' (Pentyl CH₂) | ~29 |

| C-3' (Pentyl CH₂) | ~28 |

| C-4' (Pentyl CH₂) | ~24 |

| C-5' (Pentyl CH₃) | ~14 |

Note: Predicted values for the pentyl chain are based on data from a this compound derivative. semanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular-Level Characterization

Mass spectrometry provides critical information regarding a molecule's mass, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₇N), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound is 199.1361. This technique is routinely applied to the characterization of substituted quinolines. uniss.it

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint.

Research on the fragmentation of n-pentylquinoline isomers has shown that the pathway is highly dependent on the position of the alkyl chain. acs.org The this compound isomer is unique in that its fragmentation is dominated by a fast benzylic α-bond cleavage. acs.org This pathway involves the cleavage of the bond between the first and second carbons of the pentyl chain, leading to the loss of a butyl radical (•C₄H₉). This process is analogous to the fragmentation of some alkylbenzenes and is considered a high-energy pathway. acs.orgresearchgate.net This contrasts sharply with other isomers, which tend to fragment through lower-energy rearrangement reactions involving the quinoline nitrogen or adjacent carbons. acs.org

Ion Trap Collisionally Activated Dissociation (ITCAD) is an MS/MS technique that allows for controlled fragmentation experiments, which are particularly useful for distinguishing between isomers. A comprehensive study utilizing ITCAD was performed to differentiate the seven isomeric molecular radical cations of n-pentylquinoline. acs.org

The ITCAD analysis revealed that the fragmentation of each isomer was distinctly different. acs.org For the this compound radical cation, the dominant fragmentation pathway was the aforementioned benzylic α-bond cleavage. acs.org This was observed as the major pathway because the 3-isomer lacks the ability to participate in the favorable low-energy rearrangement reactions that characterize the other isomers. acs.org In contrast, isomers such as the 2- and 8-pentylquinolines undergo rearrangements involving interaction with the quinoline nitrogen via a six-membered transition state, leading to significantly different fragmentation patterns and lower activation energies. acs.org The distinct behavior of this compound under ITCAD conditions provides a clear and reliable method for its structural confirmation and differentiation from its isomers. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-3-pentylquinoline |

| 4-(4-(Aminomethyl)benzyl)-3-pentylquinolin-2-amine |

| n-Pentylquinoline |

| 2-Pentylquinoline |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of synthetic compounds like this compound, providing critical information on purity and enabling the isolation of the target molecule from reaction mixtures and byproducts. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds such as this compound. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for quinoline derivatives due to their moderate polarity. researchgate.netasianpubs.orgasianpubs.org

In a typical RP-HPLC setup for analyzing this compound, a non-polar stationary phase, such as octadecyl silica (B1680970) (ODS or C18), is employed. researchgate.net The separation is achieved by eluting the sample with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. asianpubs.orgresearchgate.net The gradient elution, where the proportion of the organic modifier is increased over time, is commonly used to ensure the efficient elution of compounds with varying polarities.

The detection of this compound is generally accomplished using a UV detector, as the quinoline ring system exhibits strong chromophoric activity. asianpubs.org The selection of an appropriate wavelength, typically in the range of 220-350 nm, is crucial for achieving high sensitivity.

For the chiral separation of quinoline derivatives, specialized chiral stationary phases can be employed in HPLC systems. nih.gov While specific applications to this compound are not extensively documented, this approach is vital for resolving enantiomers of chiral quinoline compounds. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Quinoline Derivatives

| Parameter | Typical Conditions |

| Column | C18 (Octadecyl silica), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a generalized set of HPLC conditions that can serve as a starting point for the method development for this compound analysis.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its nature, this compound can be amenable to GC analysis. The technique is particularly useful for assessing the presence of volatile impurities that may not be easily detected by HPLC.

In a standard GC analysis, the sample is vaporized in an injector and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution. For compounds like this compound, a non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane phase (e.g., 5% phenyl), is often suitable.

The oven temperature is programmed to increase during the analysis, allowing for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range.

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry (MS), provide a powerful tool for both the separation and structural identification of compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of GC with the detection and identification power of MS. This technique is highly effective for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, which allows for their unambiguous identification. The fragmentation patterns of isomeric pentylquinolines have been studied, indicating that differentiation is possible based on their mass spectra. purdue.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the eluent from an HPLC system is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, providing molecular weight information. acs.orgnih.gov

LC-MS has been utilized in the characterization of various quinoline derivatives, aiding in the confirmation of their identity and purity. acs.orgnih.govacs.org For this compound, LC-MS would be instrumental in confirming the molecular weight and providing further structural information through tandem mass spectrometry (MS/MS) experiments.

Table 2: Summary of Hyphenated Chromatographic Techniques for this compound Analysis

| Technique | Separation Principle | Ionization Method | Information Obtained |

| GC-MS | Volatility and interaction with stationary phase | Electron Ionization (EI) | Retention time, molecular ion, fragmentation pattern |

| LC-MS | Partitioning between stationary and mobile phases | Electrospray Ionization (ESI) | Retention time, molecular weight (as [M+H]⁺) |

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Methodologies for the computational analysis of quinoline derivatives are well-established. DFT is frequently employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. Similarly, MESP mapping is a standard approach to visualize charge distribution and predict sites for molecular interactions. However, the application of these specific analyses to this compound has not been documented in the available literature.

In the realm of drug discovery and molecular modeling, numerous studies have performed molecular docking and dynamics simulations on various quinoline derivatives to explore their potential as inhibitors for a range of protein targets, including various kinases and reverse transcriptase. These studies provide insight into ligand-protein interactions, binding site stabilization, and the conformational dynamics of quinoline-based compounds within a biological target. However, specific molecular docking profiles of this compound with proteins such as Toll-like receptor 8 (TLR8) or Catechol-O-methyltransferase (COMT) are not described. The general function of TLRs involves recognizing molecular patterns and the critical role of protein-protein interactions in their signaling cascades.

Furthermore, QSAR models are often developed for series of quinoline derivatives to correlate their chemical structures with biological activities, aiding in the design of more potent compounds. These models are valuable tools for predicting the activity of new molecules. Nevertheless, QSAR studies that specifically include this compound within their dataset to predict its activity are absent from the reviewed literature.

Computational and Theoretical Studies on 3 Pentylquinoline

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of specific quinoline (B57606) derivatives, such as 3-pentylquinoline, is a specialized area of research. While Quantitative Structure-Activity Relationship (QSAR) models are commonly developed for classes of compounds, specific models for this compound have not been detailed in available scientific literature. These models typically correlate variations in the chemical structure of compounds with their biological activities, but the specific data required for this compound is not present in the reviewed sources.

Identification of Key Structural Descriptors for Activity

The identification of key structural descriptors is crucial for understanding the biological activity of a compound. For this compound, this would involve a detailed analysis of its molecular properties. However, specific studies identifying and analyzing these descriptors for this compound are not available. General research on quinoline derivatives suggests the importance of various physicochemical and topological properties, but a direct application of these to this compound without specific experimental or computational data would be speculative.

Due to the absence of specific research on this compound, providing detailed research findings and data tables as requested is not possible at this time. Further dedicated computational and theoretical studies are required to elucidate the specific structure-activity relationships of this compound.

Structure Activity Relationship Sar Investigations of 3 Pentylquinoline and Its Analogs

SAR of 3-Pentylquinoline-2-amine as a Toll-like Receptor 8 (TLR8) Agonist

Structure-based ligand design studies led to the identification of this compound-2-amine as a novel, structurally simple, and highly potent human Toll-like Receptor 8 (TLR8)-specific agonist. researchgate.net The exploration of this quinoline (B57606) scaffold has provided significant insights into the structural requirements for potent and selective TLR8 activation.

The position and nature of substituents on the quinoline core are critical determinants of TLR8 agonistic activity. Research has shown that the potency of 3-substituted quinolin-2-amines is highly dependent on the length and type of the alkyl chain at the C3 position.

A comparative analysis of 3-substituted analogs revealed a clear structure-activity relationship. The 3-pentyl derivative (This compound-2-amine ) demonstrated a TLR8-agonistic potency (EC₅₀) of 0.2 µM. researchgate.net This potency was significantly greater—by tenfold—than the 3-butoxy analog (EC₅₀: 2.18 μM). researchgate.netnih.gov Further modifications, such as replacing the oxygen of the butoxy group with sulfur (3-(butylthio)quinoline) or a nitrogen atom (N³-butylquinoline), resulted in weaker agonists with EC₅₀ values of 4.2 µM and 4.3 µM, respectively. researchgate.net This highlights the preference for a simple alkyl chain at this position.

The length of the alkyl chain is a crucial factor. For other related heterocyclic scaffolds, such as 2-alkylthiazolo[4,5-c]quinolines, activity was observed to diminish precipitously with a C2-pentyl group, and longer homologues were inactive. nih.gov In contrast, for furo[2,3-c]quinolines, a C2-butyl group conferred maximal potency, with both shorter and longer chains showing reduced activity. frontiersin.org For this compound-2-amine, the five-carbon chain appears optimal for fitting into the TLR8 binding pocket. researchgate.net

Furthermore, substitutions at other positions on the quinoline ring, specifically at C4, are not well-tolerated. The synthesis of congeners with 4-alkoxy and 4-alkyl substitutions resulted in inactive compounds, suggesting that steric bulk at the C4 position is detrimental to TLR8-agonistic activity. researchgate.net

Table 1: Influence of C3-Substituent on TLR8 Agonistic Potency

| Compound | C3-Substituent | EC₅₀ (µM) |

|---|---|---|

| This compound-2-amine | Pentyl | 0.2 |

| 3-Butoxyquinoline-2-amine | Butoxy | 2.18 |

| 3-(Butylthio)quinoline-2-amine | Butylthio | 4.2 |

| N³-Butylquinoline-2-amine | N-Butyl | 4.3 |

Data sourced from multiple studies to illustrate the SAR at the C3 position. researchgate.netnih.gov

The binding of quinoline derivatives within the TLR8 receptor is governed by specific stereoelectronic interactions. The crystal structure of human TLR8 co-crystallized with related ligands reveals that hydrogen bonding is a key component of high-affinity binding. researchgate.netyoutube.com For instance, in related imidazoquinoline agonists, a terminal amino group on a substituent can extend into a pocket within the TLR8 ectodomain, forming favorable hydrogen bonds with the main-chain carbonyl group of glycine (B1666218) 351. nih.gov

In the development of this compound-2-amine, initial studies on a furo[2,3-c]quinoline compound showed a key hydrogen bond between the oxygen atom of the furanyl ring and threonine 574 in TLR8. researchgate.net The successful design of the simplified this compound-2-amine, which lacks this furan (B31954) oxygen, indicates that other interactions can compensate for this loss, but it underscores the importance of specific electronic features. researchgate.net The electronegativity of the heteroatom at the C3-position substituent also plays a role; analogs with sulfur (butylthio) and nitrogen (N-butyl) were less active than the butoxy analog, which in turn was less active than the purely alkyl pentyl chain. researchgate.netnih.gov This suggests that the hydrophobic character of the alkyl chain is a more favorable electronic feature for binding in this specific pocket than the hydrogen-bonding capability or electronegativity of a heteroatom within the side chain. researchgate.net

Following the identification of this compound-2-amine as a potent and specific TLR8 agonist, further studies focused on augmenting its potency by incorporating additional pharmacophoric features. youtube.comresearchgate.net The strategy involved "designing in" functional groups that could mimic key intermolecular interactions observed in the crystal structures of TLR8 with other ligands. youtube.com

It was hypothesized that the potency of this compound-2-amine (EC₅₀ = 200 nM) could be enhanced by decorating the quinoline core with alkylamino groups. youtube.com This was based on crystal structures of other agonists which showed that aminomethylbenzyl substituents could form strong ionic hydrogen bonds (salt bridges) with residues like Asp545 in the TLR8 binding site. nih.gov

A focused exploration of adding such groups to the this compound-2-amine scaffold led to the identification of a novel agonist that was approximately 20-fold more potent than the parent compound. youtube.com Specifically, grafting an aminomethylbenzyl group onto the quinoline moiety resulted in compounds with improved potency, retaining specificity for TLR8. nih.gov The addition of a 4-(4-aminobutyl) group at the C4 position also led to a significant increase in potency, demonstrating that while simple alkyl or alkoxy groups are not tolerated at C4, a longer chain with a terminal amino group can access additional binding interactions to enhance activity. youtube.com These findings confirm that the core this compound-2-amine structure is an excellent scaffold for further optimization, and that the addition of hydrogen-bond-donating groups at strategic positions is a key pharmacophoric feature for augmenting potency. youtube.comnih.gov

Table 2: Potency Augmentation of this compound-2-amine Analogs

| Compound | Modification | EC₅₀ (nM) | Fold Improvement |

|---|---|---|---|

| This compound-2-amine | Parent Compound | 200 | 1x |

| 4-((3-(Aminomethyl)benzyl) -3-pentylquinolin-2-amine | Addition of 3-(aminomethyl)benzyl at C4 | 150 | ~1.3x |

| 4-((4-(Aminomethyl)benzyl) -3-pentylquinolin-2-amine | Addition of 4-(aminomethyl)benzyl at C4 | 120 | ~1.7x |

| Novel Alkylamino Analog | Addition of optimized alkylamino group | ~10 | ~20x |

Data illustrates the enhancement of TLR8 agonistic activity through strategic modifications. youtube.comnih.gov

SAR in Neurodegenerative Disorder-Related Enzyme Inhibition

Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov While the quinoline scaffold is a recognized pharmacophore with diverse biological activities, including potential neuroprotective effects, specific structure-activity relationship studies detailing the inhibition of COMT by this compound or its direct analogs are not extensively available in the reviewed literature. nih.gov

However, broader computational studies have explored the potential of a large chemical space of quinoline derivatives for neuroprotective activity, including the inhibition of enzymes like COMT. nih.gov These in-silico molecular docking simulations suggest that certain quinoline derivatives are expected to act as inhibitors of COMT. nih.gov The studies indicate that structural modifications and the placement of various functional groups on the quinoline framework can influence the potential for these compounds to bind to and inhibit neuroprotective targets, but detailed SAR correlations for quinoline-based COMT inhibitors equivalent to those for TLR8 agonists have not been established. nih.gov

Preclinical and in Vitro Biological Activity Research of 3 Pentylquinoline

Mechanistic Investigations of Toll-like Receptor 8 (TLR8) Agonism

3-Pentylquinoline and its derivatives, notably 3-pentyl-quinoline-2-amine, have been identified as potent and specific agonists of human Toll-like Receptor 8 (TLR8). ijprajournal.comacs.org TLR8 is a pattern recognition receptor located in the endosomal compartments of immune cells, such as monocytes, macrophages, and myeloid dendritic cells, where it recognizes single-stranded RNA (ssRNA) from pathogens. acs.orgpatsnap.com Activation of TLR8 by agonists like this compound initiates a powerful innate immune response, which in turn helps to orchestrate a subsequent adaptive immune response, making TLR8 agonists promising candidates for vaccine adjuvants and immunotherapies. nih.govnih.gov

The activation of TLR8 is a mechanically complex process that begins with the binding of a ligand, which induces a significant conformational change in the receptor. patsnap.com Structural studies, including X-ray crystallography, have revealed that TLR8 exists as a dimer in its unliganded, inactive state. nih.govresearchgate.net The binding of an agonistic ligand, such as a quinoline (B57606) derivative, occurs at the dimerization interface, triggering a substantial structural reorganization. nih.govresearchgate.net

This ligand-induced rearrangement converts the receptor from its inactive form to an activated state. nih.govresearchgate.net The process involves the two protomers of the TLR8 dimer shifting in relation to one another, bringing their C-termini into closer proximity. researchgate.net This repositioning is critical for the recruitment of downstream adaptor proteins and the initiation of intracellular signaling. nih.gov Key amino acid residues within the TLR8 binding pocket, such as Phe405 and Asp543, form critical hydrogen bonds and stacking interactions with the agonist, stabilizing the activated conformation and playing an essential role in receptor activation. nih.govresearchgate.net

Upon activation and conformational reorganization, TLR8 initiates a downstream signaling cascade that is crucial for the production of inflammatory mediators. With the exception of TLR3, all Toll-like receptors, including TLR8, transduce signals through a Myeloid differentiation primary response 88 (MyD88)-dependent pathway. nih.govnih.gov

The signaling process begins when the cytoplasmic Toll/IL-1 receptor (TIR) domains of the activated TLR8 dimer recruit the MyD88 adaptor protein. nih.gov This leads to the formation of a larger signaling complex known as the Myddosome, which includes interleukin-1 receptor-associated kinases (IRAKs). nih.gov This complex then activates TNF receptor-associated factor 6 (TRAF6), which triggers further downstream pathways. patsnap.com Ultimately, this cascade leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). patsnap.com These transcription factors then translocate to the nucleus to induce the expression of genes encoding a variety of pro-inflammatory cytokines and chemokines, which are the hallmarks of TLR8-mediated immune activation. nih.gov

The activation of the TLR8 signaling pathway by agonists like this compound results in a distinct and robust immunomodulatory effect, characterized by the induction of a specific profile of cytokines and chemokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that TLR8 agonists are particularly effective at inducing a pro-inflammatory and T helper 1 (Th1)-polarizing response. acs.orgnih.gov

Unlike TLR7 agonists, which are potent inducers of type I interferons (IFN-α), selective TLR8 agonists evoke a dominant pro-inflammatory cytokine profile. psu.eduresearchgate.net This includes the strong production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-18 (IL-18). acs.orgnih.gov The induction of IL-12 is particularly significant as it is a key cytokine for promoting the development of Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. acs.org Furthermore, TLR8 activation has been shown to induce various chemokines, such as MIP-1α, which are involved in recruiting immune cells to sites of inflammation. researchgate.net

| Cytokine/Chemokine | Effect of TLR8 Agonism | Primary Function | Reference |

|---|---|---|---|

| TNF-α | Strongly Induced | Pro-inflammatory; systemic inflammation | acs.orgpsu.edu |

| IL-12 | Strongly Induced | Th1 cell differentiation; activation of cytotoxic T cells and NK cells | acs.orgnih.gov |

| IL-18 | Induced | Pro-inflammatory; enhances IFN-γ production | nih.gov |

| IFN-γ | Induced | Pro-inflammatory; macrophage activation | acs.org |

| MIP-1α (CCL3) | Induced | Chemoattractant for immune cells | researchgate.net |

| IFN-α | Not Induced / Weakly Induced | Antiviral response (primary TLR7-mediated cytokine) | nih.govpsu.edu |

Biochemical Target Engagement Studies in Neurodegenerative Disease Models

The therapeutic potential of quinoline derivatives extends beyond immunology, with research exploring their activity in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.net One key area of investigation is the inhibition of enzymes that play a role in the pathology of these conditions. nih.gov

Catechol-O-methyltransferase (COMT) is an enzyme that degrades catecholamines, including the neurotransmitter dopamine. nih.govwikipedia.org In Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, inhibiting COMT is a validated therapeutic strategy. nih.gov COMT inhibitors can prevent the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability to the brain and alleviating motor symptoms. wikipedia.orgnih.gov

While extensive in vitro enzymatic assays on this compound specifically are not widely published, computational studies have highlighted its potential as a COMT inhibitor. ijprajournal.com In silico molecular docking simulations have been used to predict the binding affinity of various quinoline derivatives to the active site of the COMT enzyme. ijprajournal.comnih.gov In one such study, this compound (referred to as Q9) was identified as a promising candidate for interacting with the COMT receptor, suggesting it may possess inhibitory activity. ijprajournal.com These computational findings provide a strong rationale for future in vitro enzymatic inhibition assays to confirm and quantify this potential biochemical activity.

| Compound | Target Enzyme | PDB ID | Docking Score | Finding | Reference |

|---|---|---|---|---|---|

| This compound (Q9) | Catechol-O-methyltransferase (COMT) | 3BWM | -7.8 | Selected as a druggable derivative based on a high docking score. | ijprajournal.com |

| Levodopa (Standard) | Catechol-O-methyltransferase (COMT) | 3BWM | -7.8 | Used as a standard for comparison in the study. | ijprajournal.com |

Future Directions and Emerging Research Avenues for 3 Pentylquinoline

Design and Synthesis of Advanced 3-Pentylquinoline-Based Scaffolds

The functionalization of the this compound core is a primary avenue for the development of novel therapeutic agents. Future synthetic strategies will likely focus on creating libraries of derivatives with diverse substituents to probe structure-activity relationships (SAR). The molecular hybridization of the this compound scaffold with other known bioactive moieties is a promising approach to generate novel compounds with improved or entirely new pharmacological profiles. mdpi.comnih.gov

Recent advancements in synthetic organic chemistry, particularly in multicomponent reactions (MCRs), offer efficient and atom-economical pathways to complex quinoline (B57606) derivatives. rsc.org MCRs, such as the Povarov, Gewald, and Ugi reactions, allow for the construction of diverse quinoline scaffolds in a single step, facilitating the rapid generation of compound libraries for high-throughput screening. rsc.org The development of novel MCR-based approaches will be crucial for the efficient synthesis of advanced this compound-based scaffolds. rsc.org

Furthermore, the exploration of innovative synthetic methodologies, including microwave-assisted and ultrasound-assisted synthesis, can lead to higher yields, shorter reaction times, and more environmentally friendly processes. frontiersin.orgnih.gov The design and synthesis of quinoline-based bis-chalcones and other hybrid molecules have already shown promising antitumor activity and provide a blueprint for the development of novel this compound derivatives. nih.gov

Integration of Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies is set to revolutionize the discovery and development of this compound-based drugs. In silico techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping can significantly accelerate the identification of lead compounds and optimize their properties. nih.gov

QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, enabling the prediction of potency and other pharmacological parameters for novel, unsynthesized compounds. researchgate.net Molecular docking studies can provide insights into the binding interactions between this compound analogues and their biological targets at the molecular level, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

Machine learning algorithms, including logistic regression, naïve Bayes, and random forests, can be employed to build predictive models for the bioactivity of natural and synthetic compounds, including this compound derivatives. plos.org These computational tools can help to deconvolute the complex structure-activity relationships and identify key molecular features responsible for the desired biological effects. nih.govplos.org The systematic integration of these computational approaches will be instrumental in streamlining the drug discovery process for this compound-based therapeutics. plos.org

Exploration of Novel Biochemical and Immunological Targets

While quinoline derivatives are known to interact with a variety of biological targets, a significant opportunity lies in the exploration of novel biochemical and immunological targets for this compound. The versatility of the quinoline scaffold suggests that its derivatives may exhibit a broad spectrum of biological activities. ontosight.ainih.gov

Recent research has highlighted the potential of quinoline-based compounds as inhibitors of various kinases, which are crucial regulators of cancer signaling pathways. nih.gov The design and synthesis of this compound derivatives as selective kinase inhibitors could lead to the development of next-generation anticancer therapies. nih.gov Furthermore, novel quinoline compounds have demonstrated the ability to inhibit DNA methyltransferases (DNMTs), representing a promising epigenetic approach to cancer treatment. mdpi.com

In the realm of immunology, targeting the NLRP3 inflammasome is a promising strategy for the treatment of inflammatory diseases. nih.gov Novel quinoline analogues have been discovered that exhibit potent inhibitory activity against the NLRP3/IL-1β pathway, suggesting that this compound could be a valuable scaffold for the development of new anti-inflammatory agents. nih.gov Functional proteomics approaches can also be utilized to identify novel protein targets of quinoline compounds, potentially revealing new mechanisms of action and therapeutic applications. nih.gov

| Potential Target Class | Specific Examples | Therapeutic Area |

| Kinases | EGFR, HER-2, PDGFR-β, VEGFR-2 | Cancer |

| Epigenetic Modulators | DNA Methyltransferases (DNMTs) | Cancer |

| Inflammasome Components | NLRP3 | Inflammatory Diseases |

| Other Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Various |

Development of More Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic routes is a critical aspect of modern pharmaceutical chemistry. Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant environmental impact and economic costs. acs.orgnih.govresearchgate.net

Green chemistry approaches are being increasingly applied to the synthesis of quinoline derivatives. nih.govresearchgate.netbenthamdirect.com These methods focus on the use of environmentally benign solvents (such as water and ethanol), reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netbenthamdirect.comtandfonline.com The use of multicomponent reactions also contributes to the principles of green chemistry by improving atom economy and reducing waste. rsc.org

Future research in this area will focus on the development of novel catalytic systems, including nano-catalysts, and the use of renewable starting materials to further enhance the sustainability of this compound synthesis. nih.govresearchgate.net Scalable synthetic routes that are amenable to industrial production are also a key consideration for the eventual translation of promising this compound-based drug candidates to the clinic. elsevierpure.com The development of transition metal-free synthetic protocols is another important goal to reduce the environmental burden and cost of synthesis. mdpi.com

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Use of Safer Solvents | Water, Ethanol (B145695) |

| Energy Efficiency | Microwave and Ultrasound Irradiation |

| Use of Catalysis | Nano-catalysts, Reusable Catalysts |

| Atom Economy | Multicomponent Reactions |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.